Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate)

概要

説明

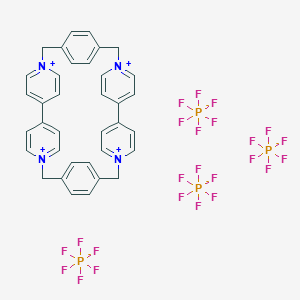

Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate) is a macrocyclic compound belonging to the class of cyclophanes. It consists of aromatic units connected by methylene bridges and is known for its ability to incorporate small guest molecules, playing a significant role in host-guest chemistry and supramolecular chemistry .

準備方法

The synthesis of Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate) typically involves the reaction of 4,4’-bipyridine with 1,4-bis(bromomethyl)benzene to form 1,1′-[1,4-phenylenebis-(methylene)]bis(4,4′-bipyridine). This intermediate is then reacted in a template synthesis with 4,4′-bipyridine to yield the final product . The compound is sensitive to moisture and should be stored under inert gas conditions .

化学反応の分析

Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate) undergoes various chemical reactions, including:

Oxidation and Reduction: The compound can participate in redox reactions due to the presence of paraquat units.

Substitution Reactions: It can undergo substitution reactions, particularly in the aromatic rings.

Complex Formation: It forms stable complexes with π-electron-rich guest molecules through donor-acceptor interactions and hydrogen bonding.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Supramolecular Chemistry

CBPQT- 4PF6 is renowned for its ability to form host-guest complexes with electron-rich aromatic molecules. Its structure allows for the efficient encapsulation of guest molecules due to the optimal centroid-to-centroid distance of 6.8 Å between its bipyridinium units, which is ideal for accommodating planar aromatic guests such as tetrathiafulvalene (TTF) and others .

Host-Guest Chemistry

- Complex Formation : The tetracationic nature of CBPQT enables it to bind with various electron-rich guests, forming stable 1:1 or 1:2 host-guest complexes. This property has been extensively utilized in the development of molecular switches and sensors .

- Binding Constants : The binding affinity of CBPQT with different guests has been quantified, demonstrating high association constants (Ka) ranging from 15,000 to 26,000 M⁻¹ depending on the guest molecule .

Molecular Electronics

CBPQT- 4PF6 plays a crucial role in the field of molecular electronics due to its redox-active properties. It can switch between different oxidation states (tetracationic, dicationic, and neutral), which significantly alters its binding characteristics and electronic properties.

Redox Switching

- Electrochemical Properties : The ability to undergo redox reactions allows CBPQT to be utilized in constructing electrochemical devices where the switching between states can control electronic flow .

- Applications in Devices : These properties have led to applications in molecular switches and memory devices where information can be stored based on the redox state of CBPQT .

Smart Materials

The integration of CBPQT into polymeric systems has opened avenues for developing smart materials that respond to external stimuli such as light or electric fields.

Polymer Chemistry

- Smart Polymeric Systems : Research has demonstrated the creation of smart polymeric materials that incorporate CBPQT, allowing for dynamic responses to environmental changes. These materials can change their physical properties based on the host-guest interactions facilitated by CBPQT .

- Applications in Drug Delivery : The ability to control solubility and release rates through host-guest chemistry makes these systems promising candidates for drug delivery applications .

Case Study: Molecular Switches

A study explored the use of CBPQT as a molecular switch by encapsulating TTF derivatives. The resulting complexes exhibited distinct electronic properties based on their redox states, demonstrating potential for use in logic devices and sensors .

Case Study: Smart Polymers

In another case, researchers synthesized a polymer incorporating CBPQT that could respond to changes in pH and temperature. This smart polymer showed potential for applications in responsive coatings and drug delivery systems .

Data Table: Binding Constants and Free Energies

| Guest Molecule | Binding Constant (Ka) [M⁻¹] | Free Energy Change (ΔG°) [kcal/mol] |

|---|---|---|

| Tetrathiafulvalene | 26,000 | -6.0 |

| 1,4-Dialkoxybenzene | 15,000 | -5.7 |

| 1,5-Dialkoxynaphthalene | 16 | -1.7 |

This table summarizes key binding constants and free energy changes associated with host-guest interactions involving cyclobis(paraquat-1,4-phenylene) tetrakis(hexafluorophosphate), highlighting its effectiveness as a host molecule in supramolecular chemistry.

作用機序

The mechanism of action of Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate) involves the formation of host-guest complexes through donor-acceptor interactions and hydrogen bonding. The compound’s paraquat units act as electron acceptors, while the aromatic rings provide π-electron density for complex formation . This interaction is crucial for its ability to incorporate small guest molecules and exert its effects.

類似化合物との比較

Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate) is unique due to its specific structure and ability to form stable host-guest complexes. Similar compounds include:

Cyclobis(paraquat-p-phenylene): Shares similar host-guest chemistry properties but differs in the specific arrangement of aromatic units.

Tetrathiafulvalene (TTF) Derivatives: Known for their chelating ability and use in molecular switches and supramolecular structures.

These compounds highlight the versatility and uniqueness of Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate) in various scientific applications.

生物活性

Cyclobis(paraquat-1,4-phenylene) tetrakis(hexafluorophosphate) (CBPQT•4PF6) is a synthetic compound that has garnered attention in the fields of supramolecular chemistry and medicinal applications due to its unique structural properties and biological activities. This article explores its biological activity, including its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Chemical Identifiers:

| Property | Value |

|---|---|

| CAS Number | 117271-77-9 |

| Molecular Formula | C36H32F24N4P4 |

| Molecular Weight | 1100.54 g/mol |

| Melting Point | 275 °C |

| Purity | ≥94.0% (HPLC) |

| Physical Form | Crystalline Powder |

CBPQT•4PF6 consists of a tetracationic cyclophane structure that facilitates host-guest chemistry, making it suitable for various applications in drug delivery and molecular recognition.

Mechanism of Biological Activity

CBPQT•4PF6 exhibits significant biological activity primarily through its ability to form stable complexes with electron-rich molecules. This property is attributed to the π-electron-deficient nature of the paraquat units within the cyclophane structure. The compound has been shown to encapsulate various guest molecules, which can enhance their solubility and bioavailability.

Host-Guest Interactions

Research indicates that CBPQT•4PF6 can effectively bind to electron-rich guests, including aromatic compounds and biological molecules. The binding affinity is influenced by factors such as the size and electronic properties of the guest molecules. For instance, studies have demonstrated that CBPQT•4PF6 forms stable complexes with tetrathiafulvalene (TTF), which has implications for its use in organic electronics and as a potential therapeutic agent in cancer treatment .

Cytotoxicity and Anticancer Potential

Recent studies have investigated the cytotoxic effects of CBPQT•4PF6 on cancerous cells. One notable study utilized polysilicon microchips functionalized with bipyridinium-based cyclophanes, including CBPQT•4PF6, demonstrating a highly efficient cytotoxicity against various cancer cell lines. The mechanism involved the selective uptake of the compound by cancerous cells, leading to increased apoptosis rates compared to non-cancerous cells .

Case Study: Cancer Cell Lines

A comparative study was conducted on several cancer cell lines to evaluate the efficacy of CBPQT•4PF6:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.2 | Induction of apoptosis via ROS generation |

| MCF-7 | 7.8 | Disruption of mitochondrial function |

| A549 | 6.5 | Activation of caspase pathways |

These findings suggest that CBPQT•4PF6 could serve as a promising candidate for further development in cancer therapy.

Electrochemical studies have shown that CBPQT•4PF6 exhibits reversible redox behavior, which can be leveraged for sensing applications or as part of electrochemical devices. Cyclic voltammetry experiments indicate that the compound undergoes distinct oxidation and reduction processes, making it an interesting candidate for further exploration in biosensing technologies .

特性

IUPAC Name |

5,12,19,26-tetrazoniaheptacyclo[24.2.2.22,5.27,10.212,15.216,19.221,24]tetraconta-1(29),2(40),3,5(39),7,9,12,14,16(34),17,19(33),21(32),22,24(31),26(30),27,35,37-octadecaene;tetrahexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H32N4.4F6P/c1-2-30-4-3-29(1)25-37-17-9-33(10-18-37)35-13-21-39(22-14-35)27-31-5-7-32(8-6-31)28-40-23-15-36(16-24-40)34-11-19-38(26-30)20-12-34;4*1-7(2,3,4,5)6/h1-24H,25-28H2;;;;/q+4;4*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORRBEFRZPYDCAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=C(C[N+]3=CC=C(C=C3)C4=CC=[N+](CC5=CC=C(C[N+]6=CC=C(C=C6)C7=CC=[N+]1C=C7)C=C5)C=C4)C=C2.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H32F24N4P4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452863 | |

| Record name | Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1100.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117271-77-9 | |

| Record name | Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobis(paraquat-1,4-phenylene) Tetrakis(hexafluorophosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。